molecular formula C4H9FO B6154527 (2S)-4-fluorobutan-2-ol CAS No. 2227891-73-6

(2S)-4-fluorobutan-2-ol

Cat. No.: B6154527
CAS No.: 2227891-73-6
M. Wt: 92.1
InChI Key:
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Description

(2S)-4-Fluorobutan-2-ol is an organic compound with the molecular formula C4H9FO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-fluorobutan-2-ol typically involves the fluorination of butan-2-ol. One common method is the nucleophilic substitution reaction where a fluorine source, such as diethylaminosulfur trifluoride (DAST), reacts with butan-2-ol under controlled conditions to replace a hydroxyl group with a fluorine atom. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction parameters and can handle larger volumes of reactants. Additionally, the use of catalysts to enhance the reaction efficiency and selectivity is common in industrial processes.

Chemical Reactions Analysis

Types of Reactions: (2S)-4-Fluorobutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-fluorobutan-2-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: It can be reduced to 4-fluorobutan-2-amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. For example, reacting with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: 4-Fluorobutan-2-one.

    Reduction: 4-Fluorobutan-2-amine.

    Substitution: 4-Chlorobutan-2-ol.

Scientific Research Applications

(2S)-4-Fluorobutan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to introduce fluorine atoms into molecules, which can significantly alter their chemical properties.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving fluorinated intermediates.

    Industry: The compound can be used in the production of specialty chemicals and materials that require fluorinated components for improved performance.

Mechanism of Action

The mechanism by which (2S)-4-fluorobutan-2-ol exerts its effects depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering metabolic pathways. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The stereochemistry of the molecule also plays a crucial role in its interaction with chiral environments, such as enzyme active sites.

Comparison with Similar Compounds

    (2R)-4-Fluorobutan-2-ol: The enantiomer of (2S)-4-fluorobutan-2-ol, which has the opposite stereochemistry.

    4-Fluorobutan-1-ol: A structural isomer with the fluorine atom on a different carbon.

    4-Fluorobutan-2-one: An oxidized form of this compound.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both a fluorine atom and a hydroxyl group. This combination of features makes it a valuable compound in asymmetric synthesis and in the study of stereochemical effects in chemical and biological systems.

Properties

CAS No.

2227891-73-6

Molecular Formula

C4H9FO

Molecular Weight

92.1

Purity

95

Origin of Product

United States

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